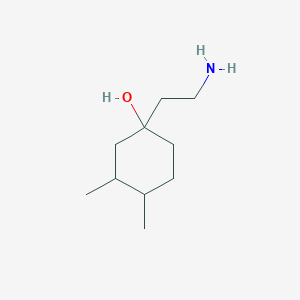![molecular formula C12H13F2NO4 B13208377 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid is an organic compound with the molecular formula C12H14F2NO4. It is a derivative of butanoic acid, featuring a benzyloxycarbonyl-protected amino group and two fluorine atoms on the third carbon of the butanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the Butanoic Acid Chain: The butanoic acid chain is constructed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
相似化合物的比较
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: This compound lacks the fluorine atoms present in 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid, resulting in different chemical properties and reactivity.
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: This compound features a benzoic acid moiety instead of the butanoic acid chain, leading to distinct applications and behavior.
Uniqueness
The presence of two fluorine atoms in this compound imparts unique properties, such as increased stability and altered reactivity, compared to similar compounds without fluorine atoms. This makes it particularly valuable in research areas requiring precise control over chemical reactions and interactions.
属性
分子式 |
C12H13F2NO4 |
|---|---|
分子量 |
273.23 g/mol |
IUPAC 名称 |
3,3-difluoro-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H13F2NO4/c13-12(14,6-10(16)17)8-15-11(18)19-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,18)(H,16,17) |
InChI 键 |
IKSCVLHNDOQSPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



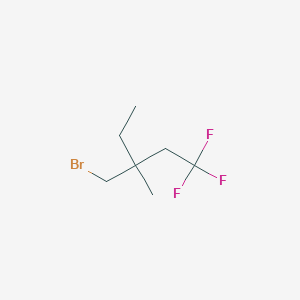


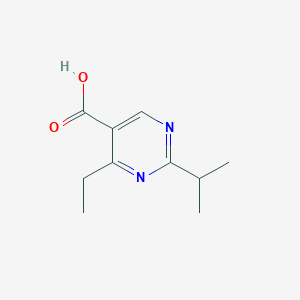
amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)
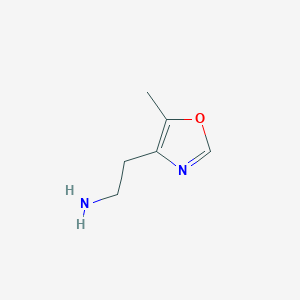
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
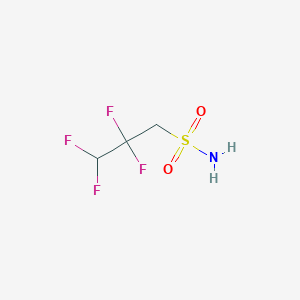
![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)
